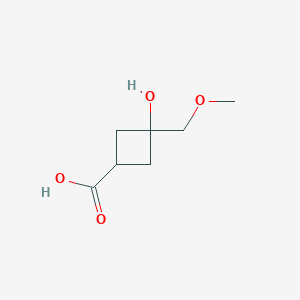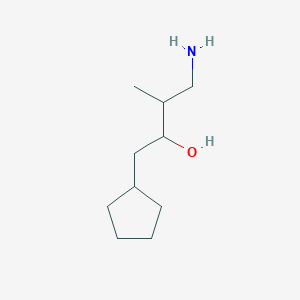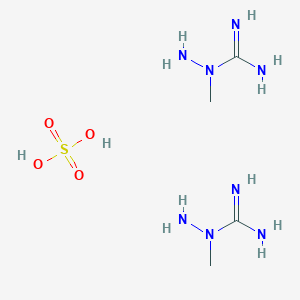
1-Methylhydrazine-1-carboximidamide hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N-amino-N-methylguanidine); sulfuric acid is a compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(N-amino-N-methylguanidine); sulfuric acid typically involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents in this process. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods
Industrial production methods for guanidine derivatives, including bis(N-amino-N-methylguanidine); sulfuric acid, often involve the melting of ammonium salts with urea. This method is efficient and produces stable crystalline solids .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N-amino-N-methylguanidine); sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized guanidine derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Bis(N-amino-N-methylguanidine); sulfuric acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent and catalyst in various chemical reactions.
Biology: It serves as a DNA minor groove binder and kinase inhibitor.
Industry: It is used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of bis(N-amino-N-methylguanidine); sulfuric acid involves its ability to form hydrogen bonds and its high basicity. These properties allow it to interact with various molecular targets, including DNA and proteins. The compound’s planarity and resonance forms contribute to its stability and effectiveness in biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(1,3-dimethylimidazolin-2-ylidene)ethane-1,2-diamine: A bis(chelate) guanidine ligand used in bioinorganic chemistry.
S-methylisothiourea: A guanidylating agent used in the synthesis of guanidine derivatives
Uniqueness
Bis(N-amino-N-methylguanidine); sulfuric acid is unique due to its specific molecular structure, which allows for versatile applications in various fields. Its high basicity and ability to form stable hydrogen bonds make it particularly effective in biological and chemical research .
Eigenschaften
Molekularformel |
C4H18N8O4S |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
1-amino-1-methylguanidine;sulfuric acid |
InChI |
InChI=1S/2C2H8N4.H2O4S/c2*1-6(5)2(3)4;1-5(2,3)4/h2*5H2,1H3,(H3,3,4);(H2,1,2,3,4) |
InChI-Schlüssel |
ZRZXZUUVGRLPEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=N)N)N.CN(C(=N)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



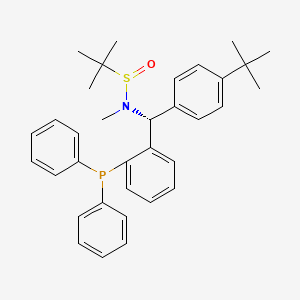
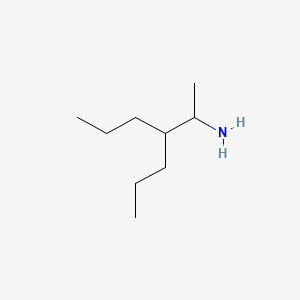

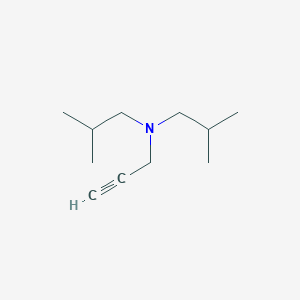
![1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol](/img/structure/B13648421.png)
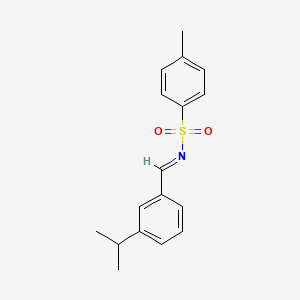

![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)

